

# SNIPER(ABL)-058: A Chemical Probe for Targeted BCR-ABL Degradation

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## Compound of Interest

Compound Name: *Sniper(abl)-058*

Cat. No.: *B12428556*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**SNIPER(ABL)-058** is a novel heterobifunctional molecule designed as a chemical probe to induce the targeted degradation of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML). This molecule belongs to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which leverage the cell's own ubiquitin-proteasome system to eliminate proteins of interest. Comprised of the ABL kinase inhibitor imatinib linked to a derivative of the IAP ligand LCL161, **SNIPER(ABL)-058** offers a distinct mechanism of action compared to traditional kinase inhibitors, which only block the protein's function. By physically removing the oncogenic BCR-ABL protein, **SNIPER(ABL)-058** provides a powerful tool for studying the consequences of BCR-ABL ablation and presents a potential therapeutic strategy for overcoming resistance to conventional ABL inhibitors.<sup>[1]</sup>

This technical guide provides a comprehensive overview of **SNIPER(ABL)-058**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways.

## Chemical and Physical Properties

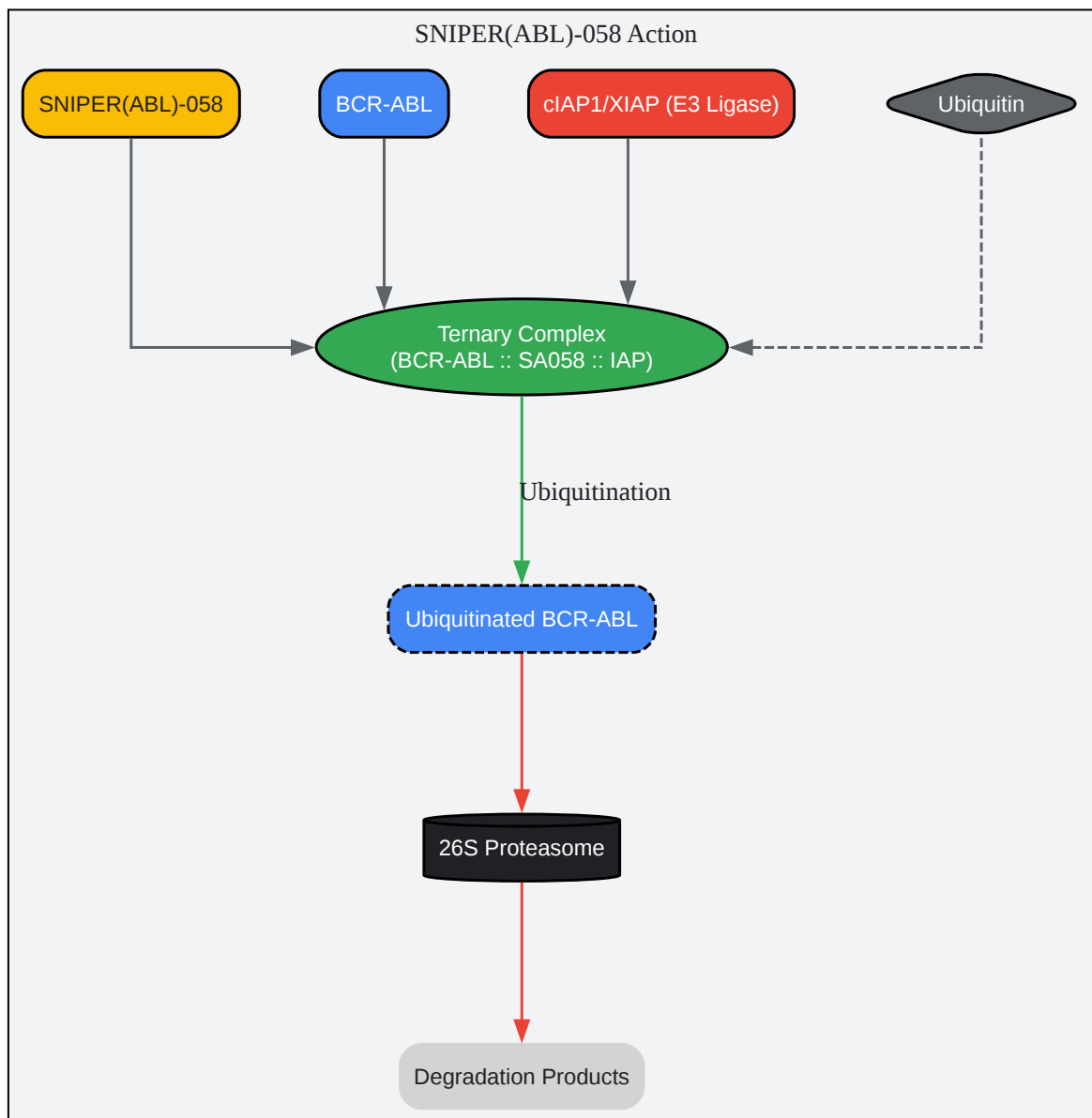
**SNIPER(ABL)-058** is a chimeric molecule that conjugates imatinib, a potent inhibitor of the ABL kinase domain, to a derivative of LCL161, a ligand for the inhibitor of apoptosis protein (IAP) family of E3 ubiquitin ligases.<sup>[1]</sup> A polyethylene glycol (PEG) linker connects these two

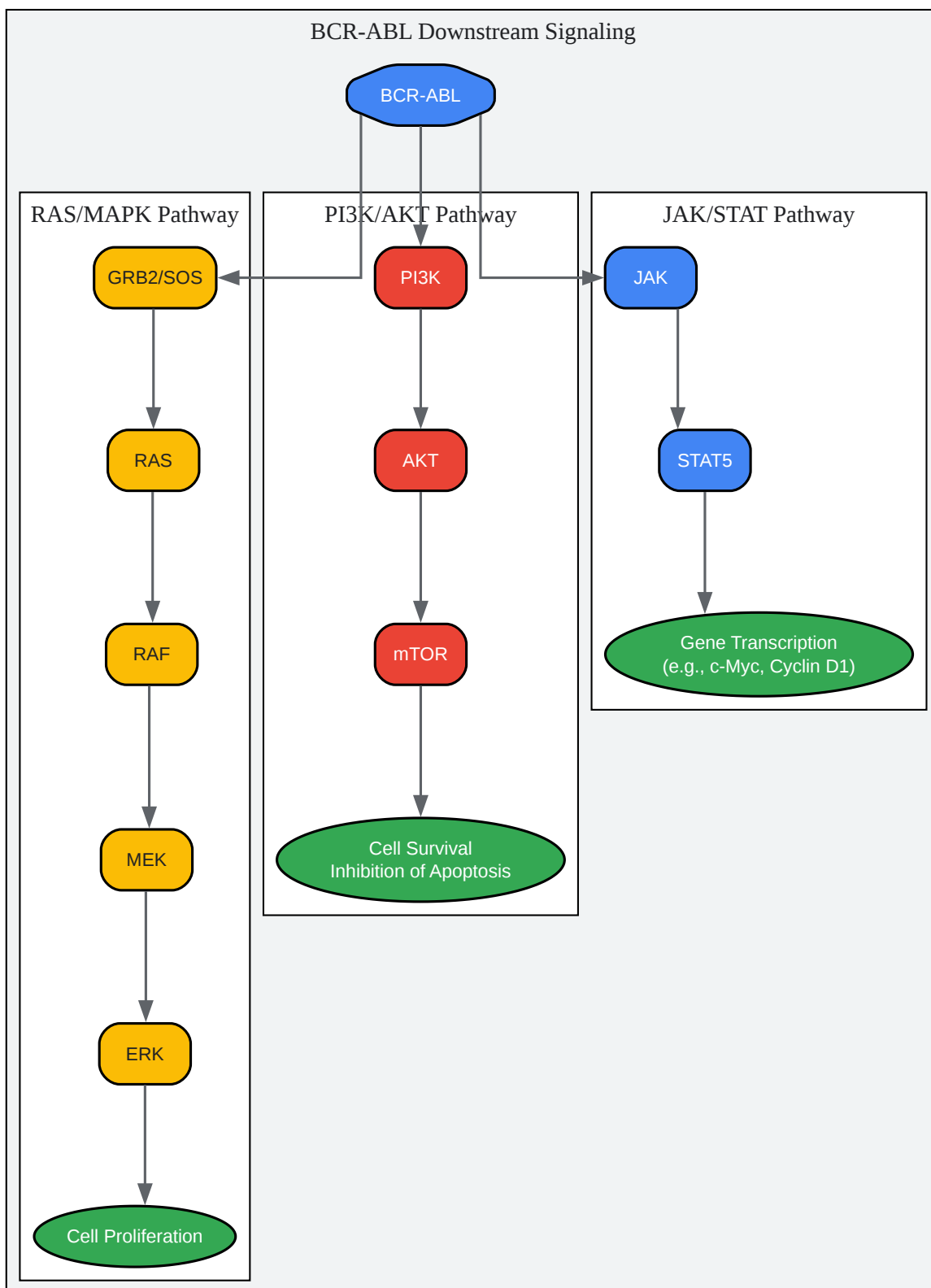
moieties, providing the necessary flexibility for the formation of a productive ternary complex between BCR-ABL and the IAP E3 ligase.

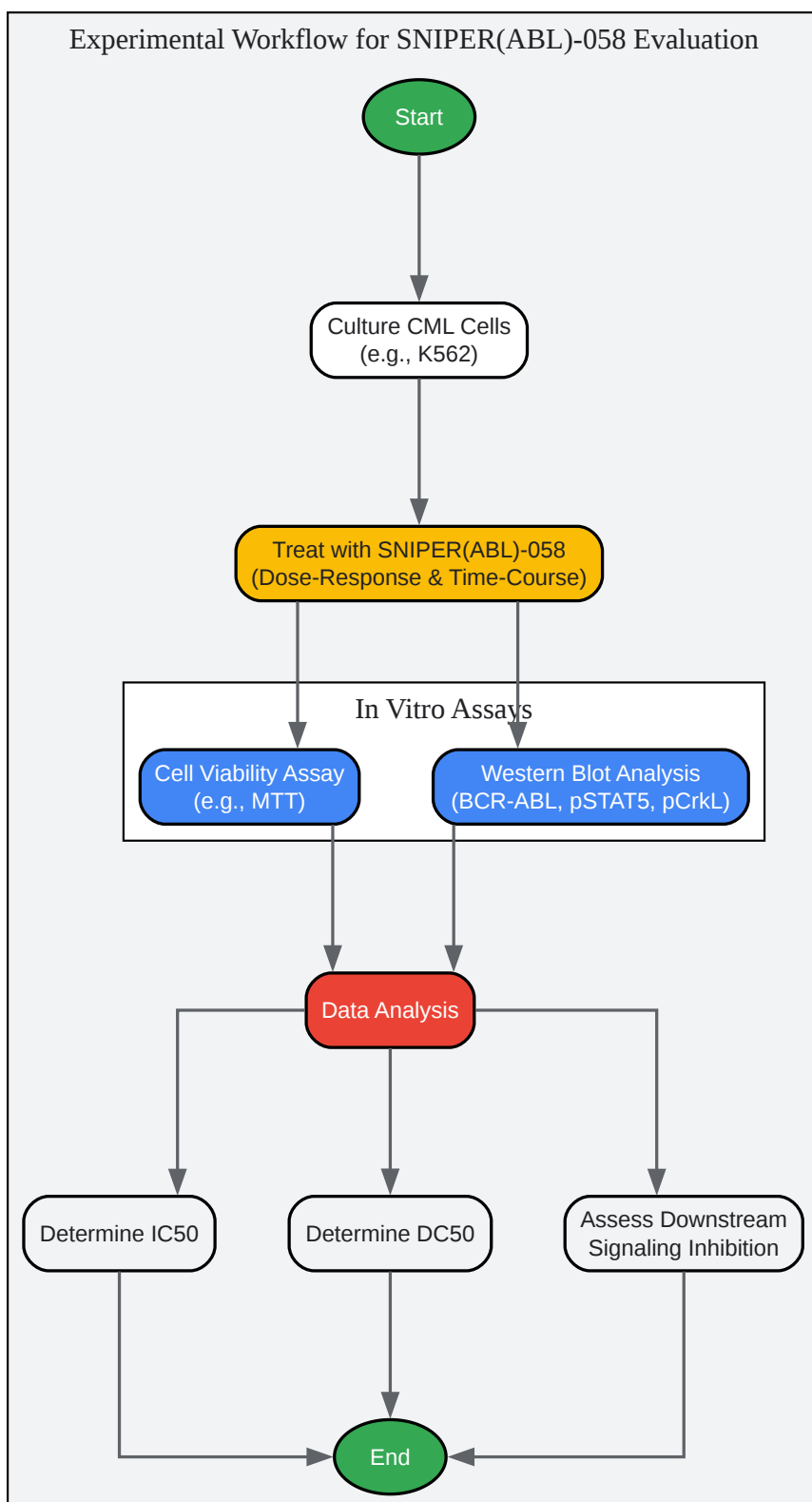
Property	Value
IUPAC Name	4-[[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide
Molecular Formula	C62H75N11O9S
Molecular Weight	1150.4 g/mol
CAS Number	2222354-61-0

## Mechanism of Action

**SNIPER(ABL)-058** functions by hijacking the cellular ubiquitin-proteasome pathway to selectively degrade the BCR-ABL oncoprotein. The molecule's bivalent nature allows it to simultaneously bind to the BCR-ABL protein via its imatinib warhead and to an IAP E3 ligase (specifically cIAP1 and XIAP) through its LCL161-derived ligand.<sup>[1]</sup> This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BCR-ABL, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of BCR-ABL leads to the downregulation of its downstream signaling pathways, ultimately inhibiting the growth and proliferation of CML cells.







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## References

- 1. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SNIPER(ABL)-058: A Chemical Probe for Targeted BCR-ABL Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12428556#sniper-abl-058-as-a-chemical-probe-for-bcr-abl]

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